- Mechanical Activation of Zero-Valent Metal Reductants for Nickel-Catalyzed Cross-Electrophile Coupling, ACS Catalysis, 2022, 12(21), 13681-13689
Cas no 94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one)
94743-26-7 structure
Product Name:2,2-Dimethyl-6-phenylhexan-3-one
Número CAS:94743-26-7
MF:C14H20O
Megavatios:204.308004379272
CID:4721841
PubChem ID:13458655
Update Time:2025-04-24
2,2-Dimethyl-6-phenylhexan-3-one Propiedades químicas y físicas
Nombre e identificación
-
- 2,2-Dimethyl-6-phenylhexan-3-one
- 2,2-Dimethyl-6-phenyl-3-hexanone (ACI)
-
- Renchi: 1S/C14H20O/c1-14(2,3)13(15)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3
- Clave inchi: JRSVGSLNDAMUHF-UHFFFAOYSA-N
- Sonrisas: O=C(CCCC1C=CC=CC=1)C(C)(C)C
Atributos calculados
- Calidad precisa: 204.151415257g/mol
- Masa isotópica única: 204.151415257g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 5
- Complejidad: 194
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.8
- Superficie del Polo topológico: 17.1
2,2-Dimethyl-6-phenylhexan-3-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12588-10g |
2,2-dimethyl-6-phenylhexan-3-one |
94743-26-7 | 95% | 10g |
$1527 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533078-1g |
2,2-Dimethyl-6-phenylhexan-3-one |
94743-26-7 | 98% | 1g |
¥3288.00 | 2024-04-24 |
2,2-Dimethyl-6-phenylhexan-3-one Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Manganese , Sodium chloride Catalysts: 1,10-Phenanthroline , Nickel chloride hexahydrate Solvents: Dimethylacetamide ; 2 h
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 3 min
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; 5 min, -30 °C; 24 h, 100 °C
Referencia
- Preparation method of organic ketone compounds from gem-diboronic acid esters, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Methyllithium Solvents: Diethyl ether , Toluene ; rt → -30 °C; 5 min, -30 °C; 8 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Dual Functionalization of α-Monoboryl Carbanions through Deoxygenative Enolization with Carboxylic Acids, Angewandte Chemie, 2018, 57(19), 5501-5505
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hantzsch ester Catalysts: Thiophenol , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ; 12 h, rt
Referencia
- Metal-free visible light photoredox enables generation of carbyne equivalents via phosphonium ylide C-H activation, Chemical Science, 2019, 10(6), 1687-1691
Métodos de producción 5
Condiciones de reacción
Referencia
- Synthesis of α-nitrogen tert-butyl ketones of the type 〉NCR1R2COCMe3, Journal of Heterocyclic Chemistry, 1984, 21(5), 1509-19
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Chlorotrimethylsilane , Zinc Catalysts: Titanocene dichloride Solvents: 2-Methyltetrahydrofuran ; 15 min, rt
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
1.2 Reagents: Lithium tetrafluoroborate ; 3 h, 80 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min
Referencia
- Ti-Catalyzed Modular Ketone Synthesis from Carboxylic Derivatives and gem-Dihaloalkanes, Journal of the American Chemical Society, 2023, 145(27), 14884-14893
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- One-pot synthesis of ketones using N-methoxy-N-methyl-2-pyridyl urethane, Synthetic Communications, 1999, 29(8), 1249-1255
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Zinc Catalysts: Chlorotrimethylsilane , 2,2′-Bipyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Tetrahydrofuran , Dimethylacetamide ; 1 h, 40 °C
Referencia
- From Alkyl Halides to Ketones: Nickel-Catalyzed Reductive Carbonylation Utilizing Ethyl Chloroformate as the Carbonyl Source, Angewandte Chemie, 2019, 58(22), 7454-7458
Métodos de producción 9
Condiciones de reacción
Referencia
- Iron-Catalysed Remote C(sp3)-H Azidation of O-Acyl Oximes and N-Acyloxy Imidates Enabled by 1,5-Hydrogen Atom Transfer of Iminyl and Imidate Radicals: Synthesis of γ-Azido Ketones and β-Azido Alcohols, Chemistry - A European Journal, 2019, 25(40), 9477-9484
2,2-Dimethyl-6-phenylhexan-3-one Raw materials
- 2,2-dimethylpropanoic acid
- Benzene, (3,3-dibromopropyl)-
- N-methoxy-N-methyl-4-phenylbutanamide
- Carbamic acid, N-methoxy-N-methyl-, 2-pyridinyl ester
- 1,1-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-3-phenylpropane
- LITHIUM-2-METHYL-2-PROPANIDE
- (3-Bromopropyl)benzene
- 3,3-Dimethyl-1-(triphenylphosphoranylidene)butan-2-one
- 1-(2,2-Dimethyl-1-oxopropyl)-2,6-piperidinedione
- (2-Chloroethyl)benzene
- Benzene,(3-iodopropyl)-
- 3-PHENYL PROPANE MAGNESIUM BROMIDE
2,2-Dimethyl-6-phenylhexan-3-one Preparation Products
2,2-Dimethyl-6-phenylhexan-3-one Literatura relevante
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
94743-26-7 (2,2-Dimethyl-6-phenylhexan-3-one) Productos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Beyond Pharmaceutical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos
ASIACHEM I&E (JIANGSU) CO., LTD
Miembros de la medalla de oro
Proveedor de China
Lote
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote